molecular formula C6H11ClN2S2 B048765 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride CAS No. 179337-57-6

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

Cat. No. B048765
M. Wt: 210.8 g/mol
InChI Key: WLQPQHGYHHHITD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride involves a multi-step process starting from 2-thiol-2-thiazoline or 2-(methylthio)-4,5-dihydrothiazole as raw materials. These methods employ nucleophilic substitution reactions, methylation, and hydrolysis steps to achieve the target compound with high purity and yield. The process showcases the compound's versatility and the feasibility of its synthesis for industrial applications (Zhu Shao-xuan, 2012).

Molecular Structure Analysis

The molecular structure of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride has been characterized by various spectroscopic techniques, including melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These analyses confirm the structure of the intermediates and the final product, providing a detailed understanding of its chemical makeup and structural integrity (Zhang Zhi-bao, 2011).

Chemical Reactions and Properties

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride participates in various chemical reactions, illustrating its reactivity and potential as a building block in organic synthesis. Its application in the synthesis of oral carbapenem antibiotics, such as tebipenem pivoxil, highlights its value in drug development and its contribution to producing compounds with significant biological activity (K. Hayashi et al., 1999).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : The compound has been synthesized as the side chain of tebipenem pivoxil, a process involving a 4-step reaction from 2-(methylthio)-4,5-dihydrothiazole, yielding a 42% total yield. This method is noted for its increased yield, simplified process, and reduced costs (Zhu Shao-xuan, 2012).

  • Chemical Characterization : Another study focused on the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, starting from 2-thiol-2-thiazoline. The total yield was 51.6%, and the purity of the product was 98.5%. The intermediates and products were characterized using various techniques such as IR, 1HNMR, and MS (Zhang Zhi-bao, 2011).

  • Novel Synthesis Applications : A novel efficient synthesis method of 1-azabicyclo[1.1.0]butane was developed, which was then applied to synthesize 1-(1,3-thiazolin-2-yl)azetidine-3-thiol hydrochloride, a key intermediate for the oral 1β-methylcarbapenem antibiotic L-084 (Hayashi et al., 1999).

Applications in Antibiotic Synthesis

  • Role in Antibiotic Development : The compound is utilized in the synthesis of new oral 1β-methylcarbapenem antibiotics like L-084. It acts as a key intermediate in the preparation of these antibiotics, demonstrating its importance in medicinal chemistry (Hayashi et al., 2009).

  • Industrial Synthesis for Medicinal Applications : A practical and industry-oriented synthesis method has been established for the large-scale production of compounds like 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine, which are pivotal in the synthesis of oral carbapenems such as L-084 (Isoda et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQPQHGYHHHITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)N2CC(C2)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475000
Record name 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

CAS RN

179337-57-6
Record name 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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